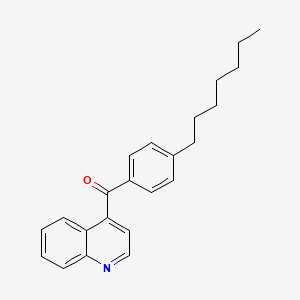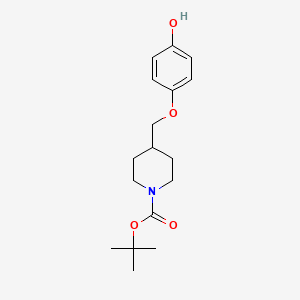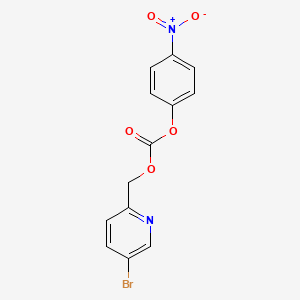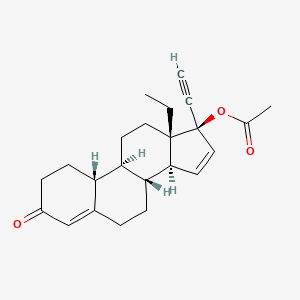
2-(3-エチル-1H-ピラゾール-4-イル)エタン-1-オール
概要
説明
2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
科学的研究の応用
2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
Target of Action
Pyrazole compounds are known to interact with various biological targets. For instance, some pyrazole derivatives have been found to show antimicrobial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
The mode of action of pyrazole compounds can vary greatly depending on their specific structure and the target they interact with. For example, some pyrazole compounds act as agonists or antagonists at various receptor sites, while others may inhibit specific enzymes .
Biochemical Pathways
Again, the specific biochemical pathways affected by pyrazole compounds can vary widely. Some pyrazole compounds have been found to affect the gamma-aminobutyric acid (GABA), glutamate, dopamine, serotonin, and endogenous opioids pathways .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazole compounds can vary based on their specific structure. For example, ethanol, a simple alcohol, is rapidly absorbed from the gastrointestinal tract and distributed throughout the body .
Result of Action
The molecular and cellular effects of pyrazole compounds can be diverse, ranging from changes in cell signaling and gene expression to direct cytotoxic effects. Some pyrazole compounds have been found to have antitumor activity, suggesting they may induce apoptosis or inhibit cell proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of pyrazole compounds. For example, the activity of some pyrazole compounds can be affected by the presence of certain metal ions .
生化学分析
Biochemical Properties
2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives are known to exhibit antimicrobial, anti-inflammatory, and antioxidant activities . The interactions of 2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol with enzymes such as acetylcholinesterase can inhibit the enzyme’s activity, leading to potential therapeutic applications . Additionally, this compound may interact with proteins involved in oxidative stress responses, thereby modulating cellular redox states.
Cellular Effects
The effects of 2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to affect the expression of genes involved in inflammatory responses . In cellular metabolism, 2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol may alter the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the binding of this compound to acetylcholinesterase inhibits the enzyme’s activity, which can have therapeutic implications . Additionally, 2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol over time are crucial for its application in laboratory settings. Studies have shown that pyrazole derivatives can maintain their stability under various conditions . The long-term effects of 2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol on cellular function need further investigation. In vitro and in vivo studies are essential to understand the degradation pathways and the potential accumulation of degradation products.
Dosage Effects in Animal Models
The effects of 2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects such as anti-inflammatory and antioxidant activities . At higher doses, toxic or adverse effects may be observed. For instance, high doses of pyrazole derivatives have been associated with oxidative stress and cellular damage . Therefore, determining the optimal dosage is critical for its therapeutic application.
Metabolic Pathways
2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, the compound may undergo oxidation or reduction reactions catalyzed by specific enzymes . These metabolic processes can influence the levels of metabolites and the overall metabolic flux within the cell.
Transport and Distribution
The transport and distribution of 2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments . Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of 2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol in therapeutic applications.
Subcellular Localization
The subcellular localization of 2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, localization to the mitochondria could impact cellular energy metabolism, while localization to the nucleus could influence gene expression.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol typically involves the reaction of 3-ethyl-1H-pyrazole with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic addition of the pyrazole nitrogen to the ethylene oxide, followed by protonation to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol can be achieved through continuous flow processes, which offer advantages such as improved safety, scalability, and product consistency. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding ethyl-substituted pyrazoline.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation, while amines can be introduced using amination reagents.
Major Products
Oxidation: 2-(3-ethyl-1H-pyrazol-4-yl)ethanal or 2-(3-ethyl-1H-pyrazol-4-yl)ethanoic acid.
Reduction: 2-(3-ethyl-1H-pyrazol-4-yl)ethane.
Substitution: 2-(3-ethyl-1H-pyrazol-4-yl)ethyl halides or amines.
類似化合物との比較
2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol can be compared with other similar compounds, such as:
2-(3-methyl-1H-pyrazol-4-yl)ethan-1-ol: Similar structure but with a methyl group instead of an ethyl group, which may result in different biological activities.
2-(3-phenyl-1H-pyrazol-4-yl)ethan-1-ol:
2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-amine: An amine derivative that may have different reactivity and biological effects compared to the hydroxyl-containing compound.
The uniqueness of 2-(3-ethyl-1H-pyrazol-4-yl)ethan-1-ol lies in its specific substitution pattern and the presence of the hydroxyl group, which can participate in various chemical reactions and interactions, making it a versatile compound for research and industrial applications.
特性
IUPAC Name |
2-(5-ethyl-1H-pyrazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-2-7-6(3-4-10)5-8-9-7/h5,10H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYZSUFVGHDSGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methoxy-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B1472155.png)

![[4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl]methanol](/img/structure/B1472158.png)

![1-Oxa-8-azaspiro[5.5]undecane](/img/structure/B1472160.png)
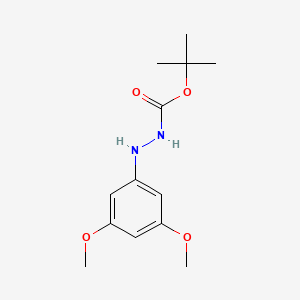
![1-{5-[4-(Trifluoromethyl)phenyl]thiophen-2-yl}ethan-1-amine hydrochloride](/img/structure/B1472163.png)
![1-{[(3-Chloro-4-methoxyphenyl)methyl]sulfanyl}ethan-1-one](/img/structure/B1472165.png)

